
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H21BrFN3O and its molecular weight is 502.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.
Structural Characteristics
The molecular formula of the compound is C30H20Br3N3O2 with a molecular weight of 694.21 g/mol. The structure features a quinoline moiety fused with a pyrazole ring, which is known to be associated with various biological activities.
Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the quinoline moiety via electrophilic substitution.
- Final modifications to achieve the desired functional groups.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and quinoline have been tested against various bacterial strains, demonstrating varying degrees of effectiveness:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
10a | E. coli | 15 |
10b | S. aureus | 20 |
10c | P. mirabilis | 18 |
These results suggest that modifications in the structure can enhance or diminish activity against specific pathogens.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitory activity against cholinesterases is particularly noteworthy:
- Butyrylcholinesterase (BChE) : IC50 = 46.42 µM
- Acetylcholinesterase (AChE) : IC50 = 157.31 µM
These findings indicate a selective inhibition profile, which could be beneficial in treating conditions like Alzheimer's disease where cholinesterase inhibitors are employed.
Anticancer Activity
The structural components of this compound suggest possible anticancer properties. Compounds containing pyrazole and quinoline are often investigated for their ability to induce apoptosis in cancer cells:
- Mechanism : Induction of apoptosis through mitochondrial pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
Case Studies
In a recent study involving derivatives similar to the compound , researchers reported significant cytotoxicity against various cancer cell lines. The findings highlighted the importance of substituent groups on the pyrazole and quinoline rings in modulating biological activity.
Example Study
A study published in Pharmaceutical Biology evaluated a series of quinoline-pyrazole derivatives for their anticancer effects. The results indicated that specific substitutions led to enhanced activity against cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development.
Propiedades
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrFN3O/c1-16-26(24-15-25(32(31-24)17(2)33)20-10-6-7-11-22(20)29)27(18-8-4-3-5-9-18)21-14-19(28)12-13-23(21)30-16/h3-14,25H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVYBULOEFHUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.